![molecular formula C24H20FN7O3 B2845121 N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-(间甲苯氧基)乙酰胺 CAS No. 1020488-57-6](/img/structure/B2845121.png)

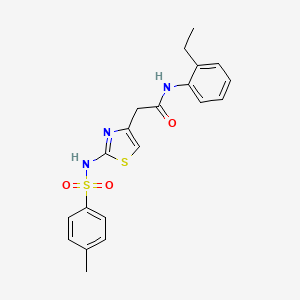

N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-(间甲苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

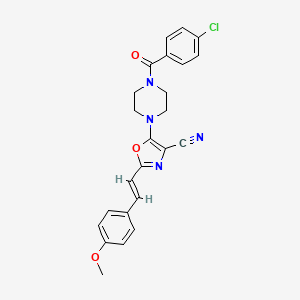

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide” is a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to the family of compounds known as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

This compound is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, which allows it to mimic hinge region binding interactions in kinase active sites .科学研究应用

神经炎症成像

- 研究:新型吡唑并[1,5-a]嘧啶作为易位蛋白 18 kDa (TSPO) 配体:合成、体外生物学评估、[(18)F]-标记和体内神经炎症 PET 图像 (Damont 等人,2015)。

- 发现:本研究重点是合成和评估吡唑并[1,5-a]嘧啶,以与易位蛋白 18 kDa (TSPO) 结合,TSPO 是神经炎症过程的早期生物标志物。这些化合物(包括靶向化合物的衍生物)对 TSPO 表现出高亲和力,并显示出作为神经炎症成像的体内 PET 放射示踪剂的潜力。

TSPO 放射性配体成像

- 研究:[18F]PBR111 的放射合成,一种用于 PET 成像易位蛋白 (18 kDa) 的选择性放射性配体 (Dollé 等人,2008)。

- 发现:本研究涉及合成一系列化合物,包括靶向化合物的衍生物,作为易位蛋白 (TSPO) 的选择性配体。这些化合物,特别是 DPA-714,旨在用氟-18 标记,以进行正电子发射断层扫描 (PET) 的体内成像。

外周苯二氮卓受体研究

- 研究:合成和生物学评估取代的 [18F]咪唑并[1,2-a]吡啶和 [18F]吡唑并[1,5-a]嘧啶,用于使用正电子发射断层扫描研究外周苯二氮卓受体 (Fookes 等人,2008)。

- 发现:该研究合成了氟乙氧基和氟丙氧基取代化合物(包括吡唑并[1,5-a]嘧啶),并评估了它们对周围苯二氮卓受体 (PBR) 的亲和力和选择性。这些化合物是神经退行性疾病中 PBR 表达成像的潜在候选物。

A2A 腺苷受体拮抗剂

- 研究:基于吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺骨架的 A2A 腺苷受体分子探针 (Kumar 等人,2011)。

- 发现:本研究开发了吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物,作为人 A2A 腺苷受体的选择性高亲和力拮抗剂。这些化合物(包括靶向化合物的衍生物)被合成作为药理学探针,用于研究 A2A 腺苷受体。

作用机制

Target of Action

The primary target of this compound is the ryanodine receptor (RyR) . The RyR is a type of calcium channel found in various types of cells, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound interacts with the RyR, potentially acting as an activator . This interaction could lead to changes in the conformation of the receptor, allowing for the increased flow of calcium ions from the endoplasmic reticulum into the cytoplasm .

Biochemical Pathways

The activation of the RyR leads to an increase in intracellular calcium levels. This can affect various biochemical pathways, particularly those that are calcium-dependent. For example, in muscle cells, increased calcium levels can trigger muscle contraction. In neurons, it can influence the release of neurotransmitters .

Result of Action

The result of the compound’s action would depend on the cell type and the specific biochemical pathways influenced by changes in calcium levels. For instance, in the case of insecticidal activity, the compound could potentially lead to paralysis or death of the insect by affecting muscle contraction or neurotransmitter release .

未来方向

属性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O3/c1-14-4-3-5-18(10-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-8-6-16(25)7-9-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMMLIRKBHLNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)

![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2845050.png)

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2845051.png)

![6-Ethyl-3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2845053.png)

![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)

![4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2845056.png)

![7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2845057.png)